7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
7-iodo-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H8INO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 |
InChI Key |
WIRLQIWPQRAVMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)I |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 7 Iodo 3,4 Dihydro 2h Benzo B 1 2 Oxazine
Elucidation of Reaction Pathways in Key Synthetic Procedures
The synthesis of the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgshd-pub.org.rsoxazine (B8389632) ring system can be achieved through various routes, with the Mannich-type condensation being a foundational method. However, more recent and sophisticated pathways involving catalytic and multicomponent reactions have emerged, offering greater efficiency and control.
Identification and Characterization of Reaction Intermediates (e.g., N-hydroxymethyl aniline)
Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism. For benzoxazine (B1645224) synthesis, particularly through classical routes like the Mannich condensation of a phenol (B47542), an amine, and formaldehyde (B43269), the identification of intermediates has been a key area of research.
In a related synthesis of 1,3-benzoxazines from phenol, formaldehyde, and aniline, direct observation of the reaction progress has been achieved using advanced analytical techniques. shd-pub.org.rs Coupling positive mode electrospray ionization mass spectrometry (ESI(+)-MS) with infrared multiple photon dissociation (IRMPD) spectroscopy has unambiguously confirmed an iminium-based mechanism. shd-pub.org.rs This study successfully identified and characterized four distinct reaction intermediates, confirming the mechanism through the observation of side products relevant to the subsequent polymerization step. shd-pub.org.rs
The classical two-step Mannich condensation is proposed to proceed first through the formation of intermediates like N,N-dihydroxymethylamine when an amine reacts with formaldehyde at lower temperatures. This intermediate then reacts with the phenol at an elevated temperature to form the final oxazine ring. Other plausible intermediates in such reactions include species like N-hydroxymethyl aniline, which are formed from the initial reaction between the amine and formaldehyde. The formation of a zwitterionic intermediate has also been proposed, which can then undergo intramolecular cyclization.
Catalytic Roles and Mechanisms in Benzo[b]organic-chemistry.orgshd-pub.org.rsoxazine Ring Formation (e.g., Gold(I)-catalyzed processes)
Catalysis offers a powerful tool for constructing the benzoxazine ring with high efficiency and selectivity. While a broad range of catalysts, including those based on palladium, copper, and rhodium, have been employed, gold(I) catalysis has emerged as a particularly mild and effective method for the synthesis of related benzoxazine isomers. organic-chemistry.orgnih.govorganic-chemistry.org
A notable example is the first gold(I)-catalyzed cycloisomerization for synthesizing substituted 4H-benzo[d] organic-chemistry.orgmdpi.comoxazines from N-(2-alkynyl)aryl benzamides. nih.govnih.govacs.org This process operates under very mild conditions, such as room temperature, and does not require an inert atmosphere. nih.govacs.org
The proposed mechanism for this transformation begins with the coordination of the cationic gold(I) complex to the alkyne moiety of the starting material, forming intermediate I . nih.govacs.org This is followed by a chemoselective 6-exo-dig cyclization, where the amide oxygen attacks the internal carbon of the gold-activated triple bond. This step leads to the formation of a vinylidene gold(I) benzoxazonium intermediate II , which subsequently yields the final product. nih.govacs.org This stereoselective cyclization pathway explains the exclusive formation of the Z-isomer in the products. nih.govacs.org
| Entry | Catalyst (mol %) | Time (h) | Yield (%) |
| 1 | C1 (20) | 24 | 92 |
| 2 | C2 (20) | 20 | 66 |
| 3 | C3 (20) | 17 | 61 |
| 4 | C4 (20) | 23 | 60 |
| 5 | C5 (20) | 24 | 95 |
| 6 | C6 (20) | 24 | 90 |
| Table 1: Optimization of Gold(I)-Catalyzed Synthesis of a 4H-Benzo[d] organic-chemistry.orgmdpi.comoxazine derivative. Data sourced from a study on N-(2-alkynyl)aryl benzamides, demonstrating the efficiency of various Gold(I) catalysts. nih.govacs.org |
Other catalytic systems have also proven effective. For instance, Rh(II)-catalyzed reactions between 1-tosyl-1,2,3-triazoles and halohydrins provide 2,6-substituted 3,4-dihydro-2H-1,4-oxazines via a proposed rhodium carbenoid 1,3-insertion into an O-H bond, followed by annulation. organic-chemistry.org
Kinetic Studies and Reaction Rate Determinants for Benzo[b]organic-chemistry.orgshd-pub.org.rsoxazine Derivatives
The rate of formation of the dihydrobenzo[b] organic-chemistry.orgshd-pub.org.rsoxazine ring and the kinetics of subsequent reactions are influenced by several factors, including the nature of the reactants, solvent, temperature, and catalyst. While specific kinetic data for 7-Iodo-3,4-dihydro-2H-benzo[b] organic-chemistry.orgshd-pub.org.rsoxazine is not extensively documented, studies on related benzoxazine systems provide valuable insights into reaction rate determinants.
For example, research on the formation of 1,3-benzoxazine derivatives has explored the activation energies required for different stages of the reaction. One study calculated the activation energy for breaking a C-C bond with a cyclohexyl group to be 29.97 kcal/mol, which was lower than the energy needed to detach a methyl group (41.96 kcal/mol), indicating that the former pathway is more probable.
The structure of the reactants plays a crucial role. In one study, the introduction of substituents at the 2-position of the 1,4-benzoxazine ring was found to increase the antagonistic activities at the 5-HT3 receptor, with the effect following the order: dimethyl > methyl > dihydro > phenyl. This structure-activity relationship suggests that substitution patterns can significantly influence the kinetics of receptor binding. Furthermore, the choice of solvent can impact reaction rates; for instance, in a biocatalytic synthesis of 1,4-benzoxazinone derivatives, increasing the concentration of water was found to enhance the rate of ester hydrolysis.
Stereochemical Control and Selectivity in the Synthesis of Dihydrobenzo[b]organic-chemistry.orgshd-pub.org.rsoxazine Frameworks
Achieving stereochemical control is a significant challenge and a key objective in the synthesis of complex molecules, including dihydrobenzo[b] organic-chemistry.orgshd-pub.org.rsoxazine frameworks. Several advanced strategies have been developed to produce these heterocyclic structures with high levels of enantio- and diastereoselectivity.
One successful approach involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. This stepwise method yields 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity (ee > 99%, de > 99%). organic-chemistry.org
Palladium-catalyzed reactions have also been employed to achieve high stereoselectivity. The use of a chiral bisphosphorus ligand, WingPhos, in a palladium-catalyzed tandem allylic substitution reaction provides a range of chiral vinyl-substituted dihydro-2H-benzo[b] organic-chemistry.orgshd-pub.org.rsoxazines in excellent yields and enantiomeric excesses. organic-chemistry.org In another strategy, a palladium-organo relay catalysis system acting on vinyl methylene (B1212753) cyclic carbonates (VMCCs) and bisnucleophiles also produces chiral 3,4-dihydro-2H-benzo[b] organic-chemistry.orgshd-pub.org.rsoxazines with good yield and enantioselectivity. organic-chemistry.org
Organocatalysis provides another powerful avenue for stereocontrol. Chiral phosphoric acids (CPA) have been shown to catalyze the synthesis of chiral 2H-1,4-benzoxazines through the enantioselective desymmetrization of prochiral oxetanes. organic-chemistry.org This transition-metal-free method proceeds under mild conditions and provides the desired products in very good yields and high enantioselectivity. organic-chemistry.org These examples highlight the diverse and sophisticated catalytic methods available for controlling the three-dimensional structure of the dihydrobenzo[b] organic-chemistry.orgshd-pub.org.rsoxazine framework.
| Catalyst/Method | Key Features | Stereoselectivity |
| Lewis Acid / Cu(I) Catalysis | Stepwise SN2 ring-opening of aziridines and C-N cyclization. | ee > 99%, de > 99% organic-chemistry.org |
| Pd-Catalysis with WingPhos | Tandem allylic substitution. | Excellent ees organic-chemistry.org |
| Pd-Organo Relay Catalysis | Tandem allylic amination/oxa-Michael addition of VMCCs. | Good enantioselectivity organic-chemistry.org |
| Chiral Phosphoric Acid (CPA) | Enantioselective desymmetrization of prochiral oxetanes. | High enantioselectivity organic-chemistry.org |
| Table 2: Selected Methods for Stereoselective Synthesis of Dihydro-2H-benzo[b] organic-chemistry.orgshd-pub.org.rsoxazine Derivatives. |
Advanced Structural Analysis and Spectroscopic Characterization of 7 Iodo 3,4 Dihydro 2h Benzo B 1 2 Oxazine
High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure, connectivity, and electronic environment of 7-Iodo-3,4-dihydro-2H-benzo[b] smolecule.comshd-pub.org.rsoxazine (B8389632).
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. The expected NMR data for 7-Iodo-3,4-dihydro-2H-benzo[b] smolecule.comshd-pub.org.rsoxazine are based on the parent structure, with predictable shifts induced by the electron-withdrawing and anisotropic effects of the iodine atom at the C7 position.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aliphatic protons on the oxazine ring and the aromatic protons on the benzene (B151609) ring. The N-H proton will likely appear as a broad singlet. The protons of the two methylene (B1212753) groups (-O-CH₂- and -N-CH₂-) in the oxazine ring are diastereotopic and should appear as two distinct multiplets, typically between 3.0 and 4.5 ppm. The aromatic region would display signals characteristic of a 1,2,4-trisubstituted benzene ring. The proton at C8 (ortho to the iodine) would be significantly influenced, while the protons at C5 and C6 would also show predictable shifts and coupling patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. The spectrum would show eight distinct signals. The aliphatic carbons C2 and C3 would resonate in the upfield region (typically 40-70 ppm). The aromatic carbons would appear between 110 and 150 ppm. The most notable feature would be the signal for C7, which is directly bonded to the iodine atom. Due to the "heavy atom effect," this carbon signal is expected to be found significantly upfield (around 90-100 ppm) compared to the unsubstituted C7. The other aromatic carbon signals would also be shifted according to the substituent effects of the iodine, oxygen, and nitrogen atoms.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide insight into the electronic environment of the nitrogen atom. In this saturated heterocyclic system, the nitrogen atom would be expected to have a chemical shift in the typical range for secondary amines within a benzoxazine-type structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 7-Iodo-3,4-dihydro-2H-benzo[b] smolecule.comshd-pub.org.rsoxazine
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (-CH₂-O) | ~4.2 - 4.4 (m) | ~65 - 70 |
| C3 (-CH₂-N) | ~3.3 - 3.5 (m) | ~40 - 45 |
| C4a | - | ~135 - 140 |
| C5 | ~6.6 - 6.8 (d) | ~115 - 120 |
| C6 | ~6.9 - 7.1 (dd) | ~125 - 130 |
| C7 | - | ~90 - 95 (C-I) |
| C8 | ~7.0 - 7.2 (d) | ~130 - 135 |
| C8a | - | ~140 - 145 |
| N-H | ~3.5 - 4.5 (br s) | - |
| Note: Predicted values are based on data for related benzoxazine (B1645224) structures. Actual experimental values may vary. (d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet). |
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 7-Iodo-3,4-dihydro-2H-benzo[b] smolecule.comshd-pub.org.rsoxazine is expected to show several characteristic absorption bands. A key feature would be the N-H stretching vibration, appearing as a sharp to medium band in the region of 3350-3450 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups would appear just below 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching of the ether linkage would produce strong bands in the 1200-1280 cm⁻¹ and 1000-1080 cm⁻¹ regions, respectively. The C-N stretching of the amine would be found around 1250-1350 cm⁻¹. The C-I stretch is expected at a low frequency, typically in the 500-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic C=C stretching vibrations would give rise to strong bands in the 1550-1620 cm⁻¹ region. The C-I bond, being highly polarizable, should also produce a distinct and potentially strong signal in the low-frequency region of the Raman spectrum.
Table 2: Predicted Characteristic IR Absorption Bands for 7-Iodo-3,4-dihydro-2H-benzo[b] smolecule.comshd-pub.org.rsoxazine
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3350 - 3450 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| C=C | Aromatic Stretch | 1550 - 1620 | Medium to Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-O-C | Asymmetric Stretch | 1200 - 1280 | Strong |
| C-I | Stretch | 500 - 600 | Medium to Weak |
| Note: Predicted values based on typical group frequencies for related compounds. |
HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For C₈H₈INO, the calculated exact mass is 260.9651 g/mol . An HRMS experiment would aim to measure a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that matches this value to within a few parts per million (ppm), confirming the molecular formula.
Fragmentation analysis via tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Likely fragmentation pathways would include the loss of ethylene (B1197577) from the oxazine ring or other cleavages of the heterocyclic ring, providing further structural confirmation. The presence of iodine would be easily identified by its characteristic isotopic signature.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Although no published crystal structure for 7-Iodo-3,4-dihydro-2H-benzo[b] smolecule.comshd-pub.org.rsoxazine is currently available, studies on related benzoxazine derivatives suggest that the oxazine ring would adopt a non-planar conformation. If a suitable single crystal could be obtained, a diffraction experiment would precisely determine the geometry of the entire molecule and reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group, in the crystal lattice.
Conformational Analysis through Spectroscopic and Diffraction Methods
The six-membered dihydrooxazine ring is not planar. Based on studies of analogous systems, it is expected to adopt a half-chair or a related twist-boat conformation to minimize steric strain. The specific preferred conformation could be investigated in solution using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which can probe the through-space proximity of protons. In the solid state, X-ray diffraction would definitively establish this conformation. The orientation of the N-H bond (axial vs. equatorial) would be a key feature of this conformational analysis.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. The structure of 7-Iodo-3,4-dihydro-2H-benzo[b] smolecule.comshd-pub.org.rsoxazine lacks any stereocenters (chiral carbons) and is achiral. The molecule possesses a plane of symmetry that includes the benzene ring and bisects the oxazine ring (assuming rapid conformational inversion at room temperature). Therefore, it will not exhibit optical activity, and chiroptical techniques like CD spectroscopy are not applicable for its characterization.
Theoretical Chemistry and Computational Studies of 7 Iodo 3,4 Dihydro 2h Benzo B 1 2 Oxazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 7-Iodo-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazine (B8389632). These methods provide a molecular-level understanding of chemical behavior.
Density Functional Theory (DFT) Applications for Molecular Geometry, Energetics, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For benzoxazine (B1645224) derivatives, DFT has been employed to determine optimized molecular geometries, calculate thermodynamic properties, and predict spectroscopic data. For instance, studies on related benzoxazine structures have utilized DFT methods like B3LYP with various basis sets to compute bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. bhu.ac.inresearchgate.net
These calculations can also predict energetic properties such as the total energy, enthalpy, and Gibbs free energy, which are crucial for understanding the stability of different conformations. Furthermore, DFT can be used to simulate spectroscopic outputs, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for experimental validation of the compound's structure. bhu.ac.in
Table 1: Representative DFT-Calculated Geometrical Parameters for a Benzoxazine Derivative (Note: This table is illustrative and based on data for a related chalcone-based benzofuran (B130515) derivative, as specific data for 7-Iodo-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazine is not available in the cited literature. bhu.ac.in)
| Parameter | Calculated Value (Å or °) |
|---|---|
| C-O Bond Length (Oxazine Ring) | ~1.37 |
| C-N Bond Length (Oxazine Ring) | ~1.46 |
| C-C-O Bond Angle (Oxazine Ring) | ~118 |
| C-N-C Bond Angle (Oxazine Ring) | ~115 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net
For benzoxazine derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. For example, in a study of various organic molecules, the distribution of HOMO and LUMO across the molecular structure was used to identify reactive centers. researchgate.net Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from HOMO and LUMO energies to provide a quantitative measure of reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: This table presents hypothetical data for a benzoxazine derivative based on general principles of FMO theory, as specific values for 7-Iodo-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazine are not available in the cited literature.)
| Parameter | Hypothetical Value (eV) | Derived Reactivity Index | Hypothetical Value |
|---|---|---|---|
| EHOMO | -6.5 | Ionization Potential (I) | 6.5 |
| ELUMO | -1.5 | Electron Affinity (A) | 1.5 |
| Energy Gap (ΔE) | 5.0 | Chemical Hardness (η) | 2.5 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to model reaction mechanisms and identify transition states, offering insights that are often difficult to obtain experimentally. For benzoxazine systems, computational modeling has been used to study their polymerization reactions. researchgate.netnih.govacs.org For instance, DFT calculations have been employed to investigate the ring-opening polymerization of benzoxazines, suggesting that intramolecular hydrogen bonding can lower the activation energy of the process. researchgate.net
The study of reaction pathways involves locating the transition state structures, which are first-order saddle points on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, a key parameter in chemical kinetics. Methods such as the Kissinger method have been used in conjunction with experimental data to determine the activation energy of benzoxazine polymerization. acs.org
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational landscapes and intermolecular interactions of compounds like 7-Iodo-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazine. For benzoxazine-based polymers, MD simulations have been used to predict physical and mechanical properties as a function of crosslinking density. researchgate.net
These simulations can also be used to study the interactions between the molecule and its environment, such as solvent effects or interactions with other molecules. For example, MD simulations have been used to investigate the hydrogen-bonded network structures of polybenzoxazines in both the gas phase and in aqueous solution. researchgate.netacs.org This information is crucial for understanding the macroscopic properties of materials derived from benzoxazine monomers.
Quantitative Structure-Activity Relationship (QSAR) Derivations and Pharmacophore Modeling (focused on structural features, not biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with a specific property. nih.gov In the context of the structural features of benzoxazines, QSAR models can be developed to predict properties like their electrochemical behavior. For example, a QSAR study on benzoxazine derivatives successfully predicted their electrooxidation half-wave potentials based on molecular descriptors. nih.govresearchgate.net
The descriptors used in such models can include electronic properties (like HOMO energy), steric parameters, and topological indices. nih.govresearchgate.net These models are typically built using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). nih.govresearchgate.net Pharmacophore modeling, a related technique, focuses on identifying the essential three-dimensional arrangement of structural features that are responsible for a particular chemical property, without necessarily considering biological activity.
Table 3: Key Molecular Descriptors in a QSAR Study of Benzoxazines (Source: Adapted from a QSAR study on the oxidation behavior of benzoxazine derivatives. nih.govresearchgate.net)
| Descriptor | Description |
|---|---|
| HOMO energy | Energy of the highest occupied molecular orbital. |
| Partial positive surface area | A measure of the positively charged surface area of the molecule. |
| Maximum valency of carbon atom | The highest valence state of a carbon atom in the molecule. |
| Relative number of hydrogen atoms | The proportion of hydrogen atoms in the molecule. |
| Maximum electrophilic reaction index for nitrogen atom | A descriptor of the electrophilicity of the nitrogen atom. |
Applications of 7 Iodo 3,4 Dihydro 2h Benzo B 1 2 Oxazine in Organic Synthesis and Materials Science Research
Utility as a Versatile Synthetic Intermediate for Further Derivatization
The presence of the iodo-substituent makes 7-Iodo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine (B8389632) an excellent substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of more complex molecules.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and aryl iodides are among the most reactive coupling partners for these transformations. wikipedia.org The high reactivity of the C-I bond in 7-Iodo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine allows for efficient coupling under relatively mild conditions.
The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds between an organohalide and an organoboron compound. organic-chemistry.org The reaction of 7-Iodo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine with various aryl, vinyl, or alkyl boronic acids or esters, in the presence of a palladium catalyst and a base, would yield the corresponding 7-substituted benzoxazine (B1645224) derivatives. This method is noted for its mild reaction conditions and the commercial availability of a wide range of boronic acid coupling partners. organic-chemistry.org
The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. libretexts.org This reaction would involve the coupling of 7-Iodo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl or substituted vinyl group at the C-7 position. The catalytic cycle typically involves oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper species, would enable the introduction of an alkyne moiety at the C-7 position of the benzoxazine ring. libretexts.orgorganic-chemistry.org The resulting arylalkynes are valuable intermediates for the synthesis of more complex structures. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making aryl iodides like 7-Iodo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine highly suitable substrates. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | 7-Aryl/Vinyl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 7-Vinyl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Amine) | 7-Alkynyl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine |
While palladium-catalyzed reactions are predominant, the iodo group can also participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.comyoutube.com In the context of 7-Iodo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine, the introduction of such activating groups elsewhere on the ring would facilitate the displacement of the iodide by strong nucleophiles like alkoxides, thiolates, or amines.
Development of Novel Synthetic Methodologies Leveraging the Iodo Functionality
The reactivity of the carbon-iodine bond is central to the development of new synthetic strategies. For instance, domino reactions that combine an initial cross-coupling step with a subsequent intramolecular cyclization can be envisioned. A Sonogashira coupling to introduce an alkyne with a suitably placed functional group could be followed by a cyclization to build a new fused ring system onto the benzoxazine core. organic-chemistry.org The development of such tandem processes is a key area of research for the efficient construction of complex molecular architectures.
Exploration as a Building Block for the Synthesis of Complex Organic Molecules
The 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine scaffold is a key structural motif in many biologically active compounds. nih.govnih.govnih.gov Researchers have synthesized libraries of these derivatives for applications in areas such as cancer therapeutics and as receptor antagonists. nih.govnih.gov For example, a series of 4,7-disubstituted-2H-benzo[b] nih.govresearchgate.net-oxazin-3(4H)-ones were synthesized and evaluated as platelet aggregation inhibitors. nih.gov
7-Iodo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine serves as an ideal starting point for creating such libraries. The C-7 iodo group allows for late-stage functionalization, where a common intermediate is used to generate a wide variety of analogs through different coupling reactions. This approach is highly efficient for structure-activity relationship (SAR) studies in drug discovery.
Integration into Polymeric Architectures and Advanced Materials Research (e.g., Benzoxazine Resins)
Benzoxazines are a class of thermosetting phenolic resins known for their excellent thermal stability, mechanical properties, and low water absorption. researchgate.net While the direct use of 7-Iodo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine in polymerization is not widely documented, its derivatives could be valuable monomers. For example, by using a Sonogashira or Heck reaction to introduce a polymerizable group (like an additional vinyl or ethynyl (B1212043) group) at the C-7 position, novel bifunctional monomers could be synthesized. These monomers could then be incorporated into polybenzoxazine networks to modify their properties, such as increasing their refractive index or introducing specific functionalities for sensing or other advanced material applications.
Future Directions and Emerging Research Avenues for 7 Iodo 3,4 Dihydro 2h Benzo B 1 2 Oxazine Chemistry
Advancements in Sustainable and Green Synthesis Protocols
The future synthesis of 7-Iodo-3,4-dihydro-2H-benzo[b] researchgate.netmdpi.comoxazine (B8389632) and its derivatives is increasingly geared towards environmentally benign methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents.
Key emerging strategies include:
Biocatalysis : The use of enzymes, such as horseradish peroxidase, presents a sustainable alternative to conventional stoichiometric oxidants for the formation of the benzoxazine (B1645224) core. acs.org This approach operates under mild conditions and offers high selectivity, significantly improving the green chemistry metrics of the synthesis, such as the E-factor and reaction mass efficiency. acs.org
Microwave-Assisted Organic Synthesis (MAOS) : Microwave irradiation has been shown to dramatically reduce reaction times, from hours to mere minutes, while improving yields for benzoxazine synthesis. nih.govarkat-usa.org This technique enhances energy efficiency and often allows for solvent-free conditions, aligning with the principles of green chemistry. arkat-usa.org
Ultrasound Irradiation : Sonochemistry offers another energy-efficient pathway for synthesizing benzoxazine scaffolds. Ultrasound-assisted methods can lead to excellent yields (up to 98%) without the formation of side products, providing a cleaner and more efficient alternative to conventional heating. umpr.ac.id
Multicomponent Reactions (MCRs) : One-pot, multicomponent strategies are being developed to construct the 3,4-dihydro-2H-benzo[b] researchgate.netmdpi.comoxazine core in a single step from simple precursors. nih.gov These catalyst-free approaches enhance atom economy and simplify workup procedures, representing a significant advancement in sustainable synthesis. nih.gov
Eco-Friendly Catalysts : Research is moving towards the use of non-toxic, inexpensive, and biodegradable catalysts like trisodium citrate or synergistic systems involving zinc oxide nanoparticles (ZnO NPs) and malic acid. umpr.ac.idresearchgate.net These catalysts are effective in aqueous media, further reducing the environmental footprint of the synthesis. umpr.ac.idresearchgate.net
Table 1: Comparison of Green Synthesis Protocols for Benzoxazine Scaffolds
| Synthesis Protocol | Key Advantages | Typical Reaction Time | Catalyst Type |
|---|---|---|---|
| Biocatalysis | High selectivity, mild conditions, reduced waste. acs.org | Varies | Enzyme (e.g., Peroxidase) acs.org |
| Microwave-Assisted | Drastically reduced reaction times, improved yields. nih.govarkat-usa.org | 3-12 minutes nih.govarkat-usa.org | Often catalyst-free or simple base nih.govarkat-usa.org |
| Ultrasound-Assisted | High yields, no side products, energy efficient. umpr.ac.id | Varies | Green catalysts umpr.ac.id |
| Multicomponent | High atom economy, simplified workup, one-pot. nih.gov | Varies | Catalyst-free nih.gov |
Application of Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automation are set to revolutionize the synthesis and manufacturing of 7-Iodo-3,4-dihydro-2H-benzo[b] researchgate.netmdpi.comoxazine and its derivatives. Continuous flow processes offer superior control over reaction parameters, enhanced safety, and seamless scalability compared to traditional batch methods. researchgate.netnih.gov
Future applications in this area include:
Enhanced Safety and Control : Flow reactors minimize the volume of hazardous reagents and intermediates at any given time, significantly improving operational safety. nih.gov Precise control over temperature, pressure, and reaction time in microreactors leads to higher yields and product purity. researchgate.net
Automated Multi-Step Synthesis : Complex, multi-step syntheses can be performed continuously by arranging reactors in sequence. chimia.ch This eliminates the need for manual isolation and purification of intermediates, streamlining the entire process from starting materials to the final active pharmaceutical ingredient (API). nih.gov
High-Throughput Synthesis and Library Generation : Automated flow synthesis platforms can be integrated with robotic systems to rapidly produce large libraries of 7-Iodo-3,4-dihydro-2H-benzo[b] researchgate.netmdpi.comoxazine derivatives. researchgate.netsoci.org This is crucial for high-throughput screening and accelerating the drug discovery process. researchgate.net
Integration with Machine Learning : Machine learning algorithms can be used to optimize reaction conditions in real-time within an automated flow system. researchgate.net By analyzing data from in-line monitoring, these algorithms can adjust parameters to maximize yield and minimize impurities, accelerating process development. researchgate.net
Novel Spectroscopic and Imaging Techniques for Real-Time Monitoring
To fully leverage the advantages of continuous flow and automated synthesis, the development and integration of advanced analytical techniques for real-time monitoring are essential. Process Analytical Technology (PAT) provides continuous insight into reaction kinetics, intermediate formation, and product quality without the need for offline sampling.
Emerging techniques for real-time monitoring include:
In-line Spectroscopy : Techniques such as Raman and Fourier-transform infrared (FT-IR) spectroscopy can be directly integrated into flow reactors. These methods provide real-time structural information, allowing for the precise tracking of reactant consumption and product formation.
Rapid Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of flow reactors with ultra-fast LC-MS systems enables real-time analysis of reaction mixtures, with run times of less than two minutes. soci.org This provides immediate feedback on reaction progress and purity, facilitating rapid optimization. chimia.chsoci.org
Process NMR Spectroscopy : In-line NMR offers detailed structural and quantitative information directly from the reaction stream. This powerful technique can be used to identify transient intermediates and understand complex reaction mechanisms, leading to more robust and controlled synthetic processes.
High-Throughput Screening and Combinatorial Chemistry Approaches for Scaffold Modification
The 7-iodo substituent on the benzoxazine ring is an ideal handle for combinatorial chemistry, allowing for the rapid generation of diverse molecular libraries through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling.
Future research will focus on:
Automated Library Synthesis : Combining flow chemistry with automated liquid handlers will enable the parallel synthesis of hundreds or thousands of derivatives. soci.org By varying the coupling partners (e.g., boronic acids, alkynes, amines), a vast chemical space can be explored efficiently.
High-Throughput Virtual Screening (HTVS) : Before synthesis, large virtual libraries of potential derivatives can be screened computationally against biological targets. nih.govresearchgate.net This in silico approach prioritizes compounds with the highest predicted activity, making physical screening more efficient and cost-effective. nih.gov
Miniaturized Biological Assays : The synthesized libraries can be evaluated using high-throughput screening (HTS) in miniaturized formats (e.g., 384- or 1536-well plates). This allows for rapid biological profiling against various targets, such as enzymes or cell lines, to identify lead compounds for drug discovery. nih.gov For example, a library of 2H-benzo[b] researchgate.netmdpi.comoxazine derivatives was synthesized and tested for activity against cancer cells under hypoxic conditions. nih.gov
Advanced Computational Methods for Predictive Chemistry and Rational Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel 7-Iodo-3,4-dihydro-2H-benzo[b] researchgate.netmdpi.comoxazine derivatives. By predicting molecular properties and interactions, these methods guide synthetic efforts toward compounds with desired characteristics.
Key computational approaches include:
Molecular Docking : This technique predicts the preferred binding orientation of a molecule to a biological target. nih.gov It is widely used to screen virtual libraries and to understand the structure-activity relationships (SAR) of synthesized compounds, as demonstrated in the design of benzoxazine-based PI3Kα inhibitors. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. nih.govresearchgate.net These simulations, combined with free energy calculations, offer a more accurate prediction of binding affinity than docking alone. nih.gov
Quantum Mechanics (QM) : QM calculations are used to predict the electronic properties of molecules, such as reactivity and spectroscopic signatures. This can aid in predicting the outcome of synthetic reactions and in designing molecules with specific electronic or optical properties.
Generative Artificial Intelligence (AI) : Deep learning models can be trained to design novel molecules de novo. chimia.ch By combining generative AI with automated synthesis platforms, a closed-loop "design-make-test-analyze" cycle can be established, significantly accelerating the discovery of new molecules with optimized properties. chimia.ch
Table 2: Computationally-Driven Research on Benzoxazine Scaffolds
| Computational Method | Application | Outcome |
|---|---|---|
| High-Throughput Virtual Screening | Screened a chemical library against EGFR/HER2 kinases. nih.govresearchgate.net | Identified a novel benzoxazine-containing dual inhibitor. nih.govresearchgate.net |
| Molecular Docking | Predicted binding interactions of benzoxazine derivatives with PI3Kα. nih.gov | Explained structure-activity relationships and guided inhibitor design. nih.gov |
| Molecular Dynamics Simulations | Assessed the stability of protein-ligand complexes. nih.govresearchgate.net | Confirmed favorable binding and stability of a lead compound. nih.govresearchgate.net |
| ***In Silico* Screening** | Predicted antibacterial potential of synthesized derivatives. nih.gov | Identified a promising candidate for further biological evaluation. nih.gov |
Q & A
Basic Research Questions
What are the optimal synthetic routes for 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine?
Methodological Answer:
The synthesis typically involves introducing iodine at the 7-position of the benzoxazine scaffold. A feasible approach includes:
- Iodocyclization : Adapting methods from analogous iodocyclization reactions of olefins (e.g., 7-endo or 6-exo pathways) using iodine sources like N-iodosuccinimide (NIS) under controlled conditions .
- Electrophilic Substitution : Starting with 3,4-dihydro-2H-benzo[b][1,4]oxazine, iodination can be achieved via directed ortho-metalation (DoM) using a strong base (e.g., LDA) followed by quenching with iodine. This method ensures regioselectivity at the 7-position due to electronic directing effects of the oxazine ring .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (water/ethanol) is recommended for isolating the product.
How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. The iodine atom induces distinct deshielding effects on neighboring protons. For example, the 7-iodo substituent will split signals in the aromatic region (δ 6.5–7.5 ppm) .
- HPLC-MS : Analyze purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) and monitor molecular ion peaks ([M+H]) for accurate mass confirmation.
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), X-ray analysis provides definitive structural confirmation, including bond angles and packing motifs .
What solvent systems are suitable for solubility testing?
Methodological Answer:
- Polar Solvents : DMSO or DMF (high solubility due to the oxazine ring’s polarity).
- Aprotic Solvents : Dichloromethane or THF for reaction conditions.
- Aqueous Buffers : Limited solubility in water, but co-solvents like ethanol (10–20% v/v) can enhance solubility for biological assays .
Advanced Research Questions
How can regioselectivity challenges during iodination be addressed?
Methodological Answer:
Regioselectivity is influenced by:
- Directing Groups : Introducing temporary protecting groups (e.g., Boc on the oxazine nitrogen) to steer iodine to the 7-position .
- Catalytic Systems : Using palladium catalysts (e.g., Pd(OAc)) with ligands (XPhos) for directed C–H activation, as demonstrated in analogous bromo-substituted benzoxazines .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density distribution to identify reactive sites. Compare with experimental results to refine conditions .
What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., enzyme inhibition IC) across PubChem and academic repositories, noting assay conditions (pH, temperature) that may affect results .
- SAR Studies : Compare 7-iodo derivatives with chloro/bromo analogs to isolate electronic effects. For example, iodine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets .
- Dose-Response Validation : Replicate key assays (e.g., kinase inhibition) using standardized protocols to confirm reproducibility .
How can computational methods predict the compound’s reactivity in catalytic cycles?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Pd in cross-coupling reactions) using software like GROMACS. Focus on iodine’s role as a leaving group or directing agent .
- Docking Studies : Use AutoDock Vina to model binding affinities with biological targets (e.g., cyclooxygenase-2), leveraging crystallographic data from related benzoxazines .
What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
